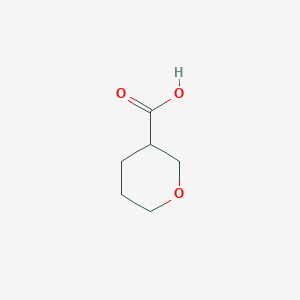

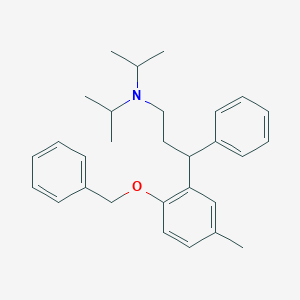

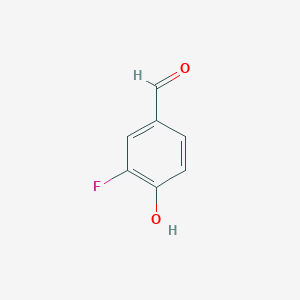

![molecular formula C8H6N2OS B107003 Benzo[d]isotiazol-3-carboxamida CAS No. 16807-21-9](/img/structure/B107003.png)

Benzo[d]isotiazol-3-carboxamida

Descripción general

Descripción

Benzo[d]isothiazole-3-carboxamide, also known as Benzo[d]isothiazole-3-carboxamide, is a useful research compound. Its molecular formula is C8H6N2OS and its molecular weight is 178.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzo[d]isothiazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[d]isothiazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Química medicinal: fármacos antipsicóticos

Benzo[d]isotiazol: los derivados son estructuras centrales en varios fármacos antipsicóticos como ziprasidona, lurasidona, perospirona y tiospirona . Estos compuestos son conocidos por su eficacia en el tratamiento de la esquizofrenia y el trastorno bipolar al modular los receptores de dopamina y serotonina.

Tratamiento de la diabetes: Inhibición de SGLT2

Compuestos con el andamio Benzo[d]isotiazol, como los derivados de C-glucósido, se han identificado como inhibidores del cotransportador de sodio-glucosa 2 (SGLT2) . Esta inhibición es beneficiosa en el tratamiento de la diabetes tipo 2 al reducir la reabsorción de glucosa en los riñones.

Enfermedades neurodegenerativas: Modulación de mGlu4

Benzo[d]isotiazol: - basados en compuestos se han reportado como moduladores alostéricos positivos para el receptor de glutamato metabotrópico 4 (mGlu4) . Estos moduladores son prometedores como una opción terapéutica modificadora de la enfermedad para la enfermedad de Parkinson.

Actividad antiviral y antimicrobiana

El andamio de isotiazol, que incluye Benzo[d]isotiazol, está presente en varios compuestos biológicamente activos que exhiben propiedades antivirales y antimicrobianas . Esto los hace valiosos en el desarrollo de nuevos tratamientos para enfermedades infecciosas.

Catálisis

Benzo[d]isotiazol: los derivados se utilizan en catálisis debido a su capacidad para facilitar las reacciones químicas . Su estructura única les permite actuar como catalizadores en la síntesis orgánica, lo que lleva a la creación de moléculas complejas.

Diseño y descubrimiento de fármacos

Las diversas actividades biológicas de los derivados de Benzo[d]isotiazol los convierten en un andamio significativo en el diseño y descubrimiento de fármacos . Los investigadores utilizan este compuesto en la síntesis de nuevas moléculas con posibles efectos terapéuticos contra diversas enfermedades.

Mecanismo De Acción

Target of Action

Benzo[d]isothiazole-3-carboxamide is a compound that has been found to interact with multiple biological targets and pathways . For instance, it has been reported as a highly potent and selective positive allosteric modulator (PAM) for the metabotropic glutamate receptor 4 (mGlu4) . These mGlu4 PAMs show promise as a disease-modifying therapeutic option for Parkinson’s disease .

Mode of Action

As a positive allosteric modulator of mglu4, it is likely to enhance the activity of this receptor, leading to increased downstream signaling .

Biochemical Pathways

The biochemical pathways affected by Benzo[d]isothiazole-3-carboxamide are likely to be those downstream of mGlu4. This receptor is involved in several neurological processes, and its modulation can have wide-ranging effects .

Result of Action

The molecular and cellular effects of Benzo[d]isothiazole-3-carboxamide’s action are likely to be diverse, given its potential to modulate mGlu4 activity. This could lead to changes in neurological function, with potential therapeutic applications in conditions like Parkinson’s disease .

Direcciones Futuras

Propiedades

IUPAC Name |

1,2-benzothiazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c9-8(11)7-5-3-1-2-4-6(5)12-10-7/h1-4H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAKAGHXBJJLTDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20576136 | |

| Record name | 1,2-Benzothiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16807-21-9 | |

| Record name | 1,2-Benzisothiazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16807-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Benzothiazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20576136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the benzo[d]isothiazole-3-carboxamide scaffold interact with mGlu4 and what are the downstream effects of this interaction?

A1: While the exact binding site of these novel compounds within mGlu4 is not detailed in the provided abstract [], they are classified as positive allosteric modulators (PAMs) []. This means they likely bind to a site distinct from the glutamate binding site on mGlu4, enhancing the receptor's response to glutamate. This potentiation of mGlu4 activity can lead to various downstream effects depending on the neuronal circuit involved.

Q2: What is known about the structure-activity relationship (SAR) of the benzo[d]isothiazole-3-carboxamide scaffold in relation to its mGlu4 PAM activity?

A2: The abstract highlights that modifications within the 6-(1H-pyrazolo[4,3-b]pyridin-3-yl)amino-benzo[d]isothiazole-3-carboxamide scaffold were explored to optimize its pharmacological profile []. Specifically, these modifications aimed to improve metabolic clearance and reduce cytochrome P450 1A2 (CYP1A2) enzyme inhibition compared to previously identified mGlu4 PAMs []. The research led to the discovery of compound VU6001376 (27o), demonstrating potent mGlu4 PAM activity (EC50 = 50.1 nM) and a favorable pharmacokinetic profile in rats [].

Q3: What in vivo evidence supports the potential therapeutic benefit of benzo[d]isothiazole-3-carboxamides as mGlu4 PAMs?

A3: The abstract mentions that compound VU6001376 (27o) demonstrated efficacy in a preclinical rodent model of Parkinson's disease []. It successfully reversed haloperidol-induced catalepsy, a motor symptom often observed in Parkinson's disease, suggesting its potential therapeutic utility in this neurological disorder [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)

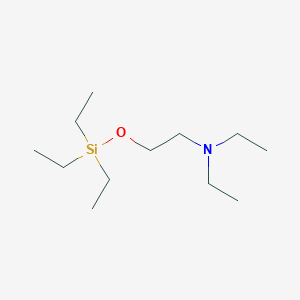

![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)